molecular formula C20H11FN2O5 B2688331 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide CAS No. 886169-52-4

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide

Cat. No. B2688331
CAS RN: 886169-52-4
M. Wt: 378.315
InChI Key: CXRMUDFINHKQBG-UHFFFAOYSA-N
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Description

XN is a small molecule that belongs to the family of xanthene dyes. It has a unique chemical structure that allows it to emit bright and stable fluorescence upon excitation with light. XN has been used in various biological applications, including protein labeling, DNA sequencing, and cellular imaging.

Scientific Research Applications

Photoregulated Release of Caged Anticancer Drugs

Anticancer drugs, such as 5-fluorouracil, have been conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This innovative approach allows the anticancer drugs to be caged and carried by the nanoparticles, providing a nontoxic conjugate that can effectively release the therapeutic agent upon exposure to long-wavelength UV irradiation. Such a strategy showcases the potential of using light-controlled mechanisms to target and treat cancer cells with high precision (Agasti et al., 2009).

Imaging and Diagnostic Applications

Nitro- and fluorobenzamides have been synthesized and evaluated for their affinity to sigma receptors, with certain derivatives showing high selectivity and potential for positron emission tomography (PET) imaging of sigma receptors in humans. This research highlights the diagnostic applications of nitrobenzamide derivatives in identifying and monitoring neurological conditions and cancer (Shiue et al., 1997).

Biological Activities of Xanthone Derivatives

Xanthones, which share structural similarities with the xanthene moiety in N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide, are known for a wide array of biological and pharmacological effects. These effects are heavily influenced by the nature and position of substituents on the xanthone scaffold, leading to significant antitumor activities among other therapeutic potentials (Pinto et al., 2005).

Material Science Applications

The o-nitrobenzyl group, closely related to the nitrobenzamide structure, has been extensively utilized in polymer and materials science for developing photodegradable hydrogels and functionalization in block copolymers. This work underlines the versatility of nitrobenzyl derivatives in engineering materials that respond to light, paving the way for innovative material designs (Zhao et al., 2012).

properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O5/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)28-19(14)15)22-20(25)12-4-1-2-7-16(12)23(26)27/h1-10H,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMUDFINHKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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